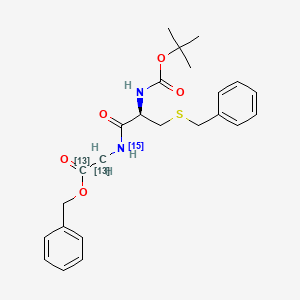
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N
Descripción general
Descripción
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N, also known as Boc-SBzl-LCys-Gly-OBzl-13C2,15N, is a synthetic peptide that has been used extensively in research and laboratory experiments. It is a derivative of the naturally occurring amino acid cysteine and is composed of seven amino acids: N-Boc-S-Bzl-L-Cys-Gly-OBzl. The 13C2,15N part of the name refers to the fact that the peptide contains two deuterium-labeled carbons and one nitrogen-labeled nitrogen atom. This labeling makes it easier to detect and track the peptide in experiments.
Aplicaciones Científicas De Investigación
1. Model Compounds for 13C-NMR Spectra Interpretation
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N and similar compounds serve as model compounds for interpreting the 13C-NMR spectra of protected peptides. These models are crucial for understanding the chemical shifts of characteristic amino acid carbon atoms, which aids in the accurate interpretation of peptide derivative spectra (Schwenzer, Scheller, & Losse, 1979).
2. Conformational Analysis in Solid State
These compounds are used in the conformational analysis of peptides in the solid state. For example, Boc-Glyn-OBzl and Boc-(β-Ala)n-OBzl have been studied for their conformational properties, which revealed β-sheet structures in higher oligomers and provided insights into peptide solubility and aggregation (Narita, Doi, Kudo, & Terauchi, 1986).
3. Peptide Synthesis and Characterization
These compounds are integral in peptide synthesis and characterization. They are used in the synthesis of various peptides, including insulin B chain derivatives. The application in synthesis and 13C n.m.r. spectroscopy aids in controlling the synthesis and characterization of higher-molecular peptides (Schwenzer, Scheller, & Losse, 1979).
4. Catalysis in Hydrolytic Reactions
Peptides containing N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N are synthesized for use as catalysts in hydrolytic reactions. The understanding of their catalytic actions in hydrolysis of specific substrates is an area of ongoing research (Nishi & Nakajima, 1982).
5. Study of Peptide Fragment Spectra
This compound is also used in studying the 13C N.M.R. spectrum of peptide fragments, such as those in myelin basic protein. Such studies help in understanding the structural aspects of peptides and proteins (Pasaribu, 1980).
Propiedades
IUPAC Name |
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl](15N)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1/i14+1,21+1,25+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOSAIXJLMRBW-KDRXWUJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)[15NH][13CH2][13C](=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)
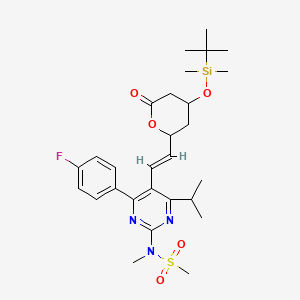
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
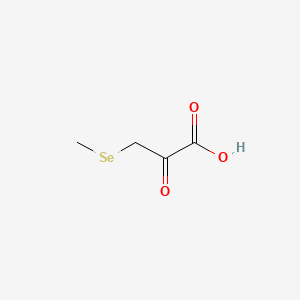

![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
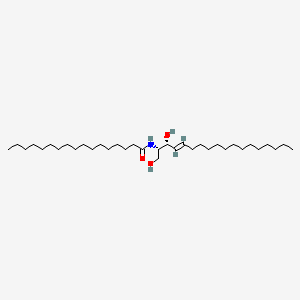
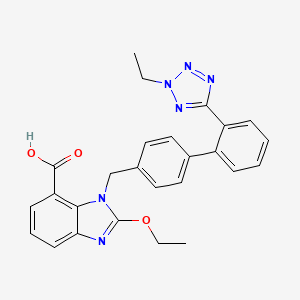



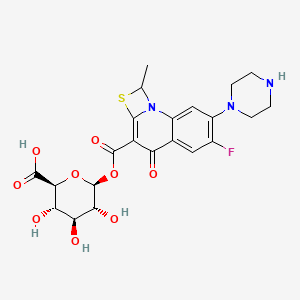
![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)
